TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE
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Overview
Description
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 4-(allyloxy)phenylcarbamate involves the reaction of 4-(allyloxy)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .
Scientific Research Applications
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-(allyloxy)phenylcarbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis . The compound interacts with amine groups to form stable carbamate linkages, which can be cleaved using strong acids or heat .
Comparison with Similar Compounds
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE can be compared with other similar compounds such as:
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl 4-(allyloxy)phenylcarbamate.
tert-Butyl 4-hydroxyphenylcarbamate: Another carbamate compound with similar protecting group properties.
The uniqueness of tert-butyl 4-(allyloxy)phenylcarbamate lies in its specific structure, which provides distinct reactivity and stability compared to other carbamate compounds .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
tert-butyl N-(4-prop-2-enoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16) |
InChI Key |
XMCKZCIGDLMJAS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
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